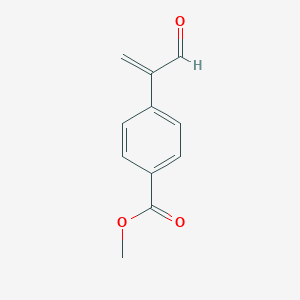
Benzoic acid, 4-(1-formylethenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(1-formylethenyl)-, methyl ester: is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core with a 4-(1-formylethenyl) substituent and a methyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(1-formylethenyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with appropriate aldehydes under specific reaction conditions. For instance, the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can facilitate the reaction . The reaction typically involves reflux conditions in water for about 45 minutes, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 4-(1-formylethenyl)-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the formylethenyl and methyl ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the formylethenyl group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the formylethenyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid core, facilitated by reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, benzoic acid, 4-(1-formylethenyl)-, methyl ester is used as a precursor for the synthesis of various heterocyclic compounds.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use in developing new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical intermediates. Its unique chemical properties make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(1-formylethenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The formylethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory pathways .
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-formyl-: This compound has a similar structure but lacks the methyl ester group.
Benzoic acid, 4-(1-hydroxyethenyl)-, methyl ester: This compound has a hydroxyl group instead of a formyl group.
Uniqueness: Benzoic acid, 4-(1-formylethenyl)-, methyl ester is unique due to the presence of both the formylethenyl and methyl ester functional groups. These groups confer distinct chemical properties, making it valuable for specific applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
methyl 4-(3-oxoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H10O3/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-7H,1H2,2H3 |
Clé InChI |
XJVQIJNIKOFVDF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)
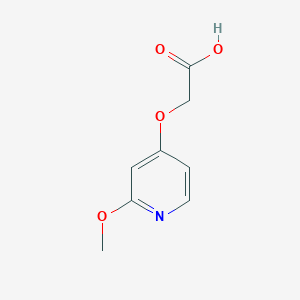
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B15220527.png)

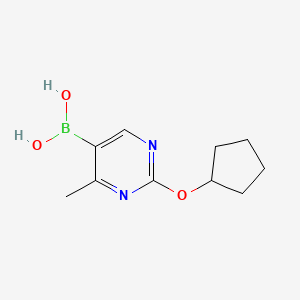
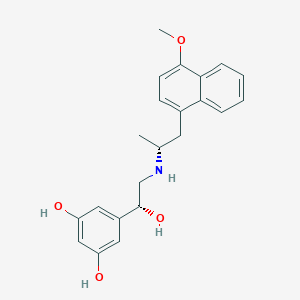


![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)

![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
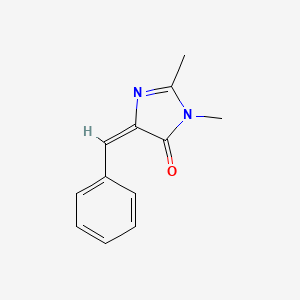
![3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15220580.png)
